Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Description

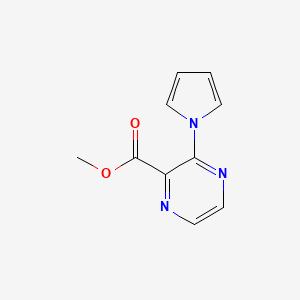

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine core substituted with a pyrrole ring at the 3-position and a methyl ester group at the 2-position. Pyrazine derivatives are widely studied for their diverse biological activities, including antifungal, anticancer, and kinase inhibitory properties. The pyrrole moiety contributes π-electron-rich characteristics, enhancing interactions with biological targets, while the ester group modulates solubility and metabolic stability. This compound serves as a key intermediate in medicinal chemistry for synthesizing more complex bioactive molecules .

Structure

3D Structure

Propriétés

Numéro CAS |

90361-95-8 |

|---|---|

Formule moléculaire |

C10H9N3O2 |

Poids moléculaire |

203.20 g/mol |

Nom IUPAC |

methyl 3-pyrrol-1-ylpyrazine-2-carboxylate |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-9(12-5-4-11-8)13-6-2-3-7-13/h2-7H,1H3 |

Clé InChI |

KSQUKCQXBZLSQG-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=NC=CN=C1N2C=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Buchwald-Hartwig Amination

Pd-catalyzed C–N coupling, as demonstrated in thieno[2,3-b]pyrazine syntheses, offers an alternative route. Methyl 3-bromopyrazine-2-carboxylate could couple with pyrrole under Buchwald-Hartwig conditions, though this remains hypothetical without direct literature evidence.

Hypothetical Conditions :

Cyclization of Enaminones

A novel approach involves 2-formylpyrrole enaminones as intermediates. Treatment of (Z)-3-(dimethylamino)-1-(pyrrol-2-yl)prop-2-en-1-one with ammonium acetate induces cyclization to pyrrolo[1,2-α]pyrazines. While this method primarily yields fused-ring systems, modifying the enaminone’s substituents could target the desired compound.

Key Steps :

-

Enaminone Formation : 2-Formylpyrrole + DMF-DMA → Enaminone

-

Cyclization : NH₄OAc, MeOH, reflux

Yield Range : 45–72% (for analogous structures)

Sonogashira and Suzuki Cross-Coupling Sequences

Dieter’s synthesis of pyrrolo[2,3-b]pyrazines provides a template for modular assembly. Starting from 3,5-dibromopyrazine, sequential Sonogashira and Suzuki couplings could install pyrrole and ester groups regioselectively (Scheme 2).

Hypothetical Pathway :

-

Sonogashira Coupling : 3-Bromopyrazine + Ethynylpyrrole → Alkyne intermediate

-

Suzuki Coupling : Intermediate + Methyl boronate → Target compound

Challenges :

-

Protecting group management for pyrrole nitrogen

-

Competing side reactions in polyhalogenated pyrazines

Comparative Analysis of Methodologies

*Reported for analogous compounds.

Mechanistic Insights and Optimization

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate de méthyle a une large gamme d'applications de recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.

Biologie : Il est utilisé dans le développement de molécules bioactives ayant des propriétés antimicrobiennes, anti-inflammatoires et antivirales potentielles.

Médecine : Ce composé est étudié pour ses effets thérapeutiques potentiels, notamment les activités anticancéreuses et inhibitrices des kinases.

Industrie : Il est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et de matériaux organiques.

Mécanisme d'action

Le mécanisme d'action du 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate de méthyle implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il peut inhiber des enzymes ou des récepteurs spécifiques, ce qui conduit aux effets biologiques observés. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound serves as a scaffold for drug development, exhibiting various biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound can inhibit the growth of various pathogens, making it a potential candidate for developing new antibiotics.

- Anticancer Properties : Research has shown that methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate and its derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, preliminary cell-based assays demonstrated effectiveness against breast cancer, melanoma, and ovarian cancer cell lines .

- Protein Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .

Synthesis and Modification

Various synthetic methods have been developed to produce this compound, allowing for structural modifications that enhance biological activity. These methods include:

- Condensation Reactions : Utilizing suitable precursors and reagents to form the desired heterocyclic structure.

- Functional Group Modification : Altering the methyl ester or substituents on the pyrrole or pyrazine rings can improve solubility and bioavailability.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Studies : A study evaluated the compound's effectiveness against common bacterial strains, demonstrating significant inhibition at low concentrations .

- Cancer Cell Line Assays : Cell viability assays using MTT showed that derivatives of this compound significantly reduced viability in multiple cancer cell lines, indicating potential as an anticancer agent .

- Protein Kinase Inhibition : Research focused on the compound's interaction with specific protein kinases revealed promising results in inhibiting kinase activity associated with cancer progression .

Mécanisme D'action

The mechanism of action of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Methyl 3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxylate (CAS 74772-16-0)

- Structural Difference : Replaces the pyrazine ring with a thiophene ring.

- Synthesis : Similar esterification methods but involves thiophene intermediates.

- Properties : Thiophene’s sulfur atom increases lipophilicity compared to pyrazine’s nitrogen-rich system. This may alter bioavailability and metabolic pathways.

- Applications: Noted in materials science and organic electronics due to thiophene’s conductive properties .

Methyl 3-(Trifluoromethyl)Pyrazine-2-Carboxylate

- Structural Difference : A trifluoromethyl (-CF₃) group replaces the pyrrole substituent.

- Synthesis : Prepared via trifluoromethylation of methyl 3-chloropyrazine-2-carboxylate using Cu-catalyzed cross-coupling .

- Properties : The electron-withdrawing -CF₃ group enhances electrophilicity, improving binding to enzyme active sites (e.g., in fungicides like Pyraziflumid).

- Bioactivity : Demonstrated potent antifungal activity against Botrytis cinerea (EC₅₀ = 0.8 µg/mL), outperforming pyrrole-containing analogs in agricultural applications .

Methyl (S)-3-Amino-6-Chloro-5-(3-Ethylpiperazin-1-yl)Pyrazine-2-Carboxylate

- Structural Difference: Incorporates amino, chloro, and ethylpiperazine groups, increasing molecular complexity.

- Synthesis : Multi-step process involving nucleophilic substitution and chiral resolution.

- Applications : Investigated as a precursor for kinase inhibitors due to its ability to chelate metal ions in enzymatic pockets .

Methyl 5-[(4-Hydroxybut-2-yn-1-yl)Amino]Pyrazine-2-Carboxylate

- Structural Difference : Features a propargylamine side chain with a hydroxyl group.

- Synthesis: Achieved via nucleophilic substitution of methyl 5-aminopyrazine-2-carboxylate with 4-hydroxybut-2-yn-1-yl bromide.

- Properties : The alkyne moiety allows click chemistry modifications, while the hydroxyl group improves solubility.

- Applications : Used in bioconjugation and prodrug development .

Comparative Analysis Table

Research Findings and Trends

- Electronic Effects : Pyrrole’s electron-donating nature enhances π-π stacking in kinase inhibitors, while -CF₃ improves electrophilic reactivity in fungicides .

- Synthetic Flexibility : Pyrazine cores allow modular substitutions (e.g., halogenation, amination) for tailored bioactivity .

- Biological Performance : Trifluoromethyl derivatives generally show higher antifungal potency, whereas pyrrole-containing analogs excel in kinase inhibition due to improved target engagement .

Activité Biologique

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, and discusses relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole and pyrazine ring structure with a methyl ester functional group at the carboxylic acid position. Its molecular formula is C₁₀H₈N₄O₂. The unique combination of these structural elements contributes to its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In laboratory studies, it exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.

Antitumor Activity

Research indicates that this compound possesses antitumor properties, showing potential in inhibiting cancer cell proliferation. Studies have highlighted its effectiveness against specific cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest .

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may interact with various biological targets, potentially influencing pathways involved in cell growth and survival .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some comparable compounds along with their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(1-methyl-1H-pyrrol-2-yl)pyrazine-2-carboxylate | Methyl substitution on pyrrole | Enhanced lipophilicity may improve bioavailability |

| 3-(1H-pyrrol-1-yl)pyrazine | Lacks the carboxylate group | May exhibit different biological activities |

| Methyl 6-(pyrrolidin-1-yl)pyrazine | Contains a pyrrolidine instead of pyrrole | Potentially different pharmacokinetic properties |

This comparative analysis illustrates how structural modifications can influence biological activity, solubility, and pharmacokinetics.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 250 μg/mL, showcasing moderate antimicrobial activity .

- Antitumor Potential : Another investigation focused on its effects on human cancer cell lines. The compound was found to induce apoptosis in specific cancer types while sparing normal cells, highlighting its selective toxicity .

Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms of action will facilitate the optimization of this compound for therapeutic use.

- Structure-Activity Relationships (SAR) : Further exploration of SAR can lead to the development of more potent derivatives with improved efficacy and selectivity.

Q & A

Basic Question

- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrole protons at δ 6.2–6.8 ppm; pyrazine carbons at δ 145–160 ppm). IR spectroscopy confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) .

- X-ray crystallography : Using programs like SHELX or ORTEP-3 to resolve 3D structure and confirm bond angles/distances .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

What strategies are effective for analyzing the biological activity of this compound, particularly its antimicrobial potential?

Advanced Question

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution.

- Mechanistic studies : Enzyme inhibition assays (e.g., targeting bacterial dihydrofolate reductase) with IC₅₀ determination via spectrophotometry .

- Structure-activity relationships (SAR) : Compare analogs (e.g., replacing pyrrole with piperidine) to identify critical functional groups .

How can computational methods predict the reactivity and pharmacokinetic properties of this compound?

Advanced Question

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- ADMET modeling : Tools like SwissADME or pkCSM estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

- Molecular docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize synthesis of high-affinity derivatives .

What experimental approaches resolve contradictions in reported bioactivity data for pyrazine-pyrrole hybrids?

Advanced Question

- Reproducibility checks : Validate assay conditions (e.g., pH, solvent, cell line) across labs.

- Data normalization : Use internal standards (e.g., fluconazole in antifungal assays) to minimize batch variability .

- Meta-analysis : Compare literature data (e.g., IC₅₀ ranges) to identify outliers due to structural variations (e.g., ester vs. carboxylic acid substituents) .

How can derivatization of the ester group in this compound expand its utility in medicinal chemistry?

Advanced Question

- Hydrolysis : Convert the methyl ester to a carboxylic acid (using NaOH/H₂O) for improved solubility and metal coordination .

- Amide formation : React with amines (e.g., benzylamine) via EDC/HOBt coupling to enhance target selectivity .

- Prodrug design : Introduce bioreversible groups (e.g., pivaloyloxymethyl) to modulate bioavailability .

What analytical techniques are critical for detecting impurities in synthesized batches of this compound?

Basic Question

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify residual solvents or side products .

- TLC : Monitor reaction progress using silica plates (EtOAc/hexanes, 1:1) and visualize under UV light .

- Elemental analysis : Verify C/H/N ratios to confirm purity (>95%) .

How do steric and electronic effects of the pyrrole substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Question

- Steric hindrance : Bulky pyrrole groups reduce accessibility for Suzuki-Miyaura coupling; use PdCl₂(dppf) to enhance catalyst turnover .

- Electronic effects : Electron-rich pyrrole increases pyrazine ring electrophilicity, favoring nucleophilic attack at the 3-position. DFT studies can map charge distribution .

What crystallization conditions are optimal for growing high-quality single crystals of this compound?

Basic Question

- Solvent selection : Slow evaporation from DCM/hexanes (1:3) at 4°C .

- Additives : Seed crystals or trace DMSO to promote nucleation .

- Temperature gradients : Gradual cooling (from 50°C to RT) to minimize defects .

How can structural analogs of this compound be designed to enhance metabolic stability while retaining bioactivity?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.